molecular formula C11H11FO3 B8567319 Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

Cat. No.: B8567319
M. Wt: 210.20 g/mol
InChI Key: CYWPJNPOYPCNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11FO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate typically involves the esterification of 4-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various biological pathways .

Comparison with Similar Compounds

  • Methyl 4-fluoro-3-methylbenzoate
  • 4-fluoro-3-methylbenzoyl chloride
  • 4-fluoro-3-methylbenzoic acid

Comparison: Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is unique due to the presence of both the ester and fluorine functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-7-5-8(3-4-9(7)12)10(13)6-11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

CYWPJNPOYPCNFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(=O)OC)F

Origin of Product

United States

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